Cas no 1096264-67-3 (2-(6-Amino-1h-indol-1-yl)acetamide)

2-(6-Amino-1H-indol-1-yl)acetamide is a synthetic indole derivative characterized by its acetamide-substituted indole core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural similarity to biologically active indole scaffolds, which are prevalent in many drug molecules. The presence of both an amino group at the 6-position and an acetamide moiety at the 1-position enhances its potential as a versatile intermediate for further functionalization. Its well-defined structure and purity make it suitable for applications in targeted synthesis, particularly in the development of novel therapeutic agents. The compound’s stability and solubility profile further support its utility in experimental and industrial settings.
2-(6-Amino-1h-indol-1-yl)acetamide structure
1096264-67-3 structure
商品名:2-(6-Amino-1h-indol-1-yl)acetamide
CAS番号:1096264-67-3
MF:C10H11N3O
メガワット:189.213841676712
CID:5744198
PubChem ID:43308923

2-(6-Amino-1h-indol-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(6-AMINO-1H-INDOL-1-YL)ACETAMIDE
    • 1096264-67-3
    • SCHEMBL3353214
    • EN300-1105762
    • 1H-Indole-1-acetamide, 6-amino-
    • 2-(6-Amino-1h-indol-1-yl)acetamide
    • インチ: 1S/C10H11N3O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-5H,6,11H2,(H2,12,14)
    • InChIKey: BHPNZCWZEVCLQX-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN1C=CC2C=CC(=CC1=2)N)N

計算された属性

  • せいみつぶんしりょう: 189.090211983g/mol
  • どういたいしつりょう: 189.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 74Ų

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Predicted)
  • ふってん: 498.3±25.0 °C(Predicted)
  • 酸性度係数(pKa): 16.19±0.40(Predicted)

2-(6-Amino-1h-indol-1-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1105762-0.1g
2-(6-amino-1H-indol-1-yl)acetamide
1096264-67-3 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1105762-10.0g
2-(6-amino-1H-indol-1-yl)acetamide
1096264-67-3
10g
$5221.0 2023-05-23
Enamine
EN300-1105762-2.5g
2-(6-amino-1H-indol-1-yl)acetamide
1096264-67-3 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1105762-1.0g
2-(6-amino-1H-indol-1-yl)acetamide
1096264-67-3
1g
$1214.0 2023-05-23
Enamine
EN300-1105762-0.05g
2-(6-amino-1H-indol-1-yl)acetamide
1096264-67-3 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1105762-1g
2-(6-amino-1H-indol-1-yl)acetamide
1096264-67-3 95%
1g
$770.0 2023-10-27
Enamine
EN300-1105762-10g
2-(6-amino-1H-indol-1-yl)acetamide
1096264-67-3 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1105762-5g
2-(6-amino-1H-indol-1-yl)acetamide
1096264-67-3 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1105762-0.25g
2-(6-amino-1H-indol-1-yl)acetamide
1096264-67-3 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1105762-0.5g
2-(6-amino-1H-indol-1-yl)acetamide
1096264-67-3 95%
0.5g
$739.0 2023-10-27

2-(6-Amino-1h-indol-1-yl)acetamide 関連文献

2-(6-Amino-1h-indol-1-yl)acetamideに関する追加情報

2-(6-Amino-1H-indol-1-yl)acetamide: A Comprehensive Overview

The compound with CAS No. 1096264-67-3, commonly referred to as 2-(6-Amino-1H-indol-1-yl)acetamide, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of indole, a heterocyclic aromatic structure, which is known for its diverse biological activities. The presence of the amino group at the 6-position of the indole ring and the acetamide substituent at the 1-position introduces unique chemical and biological properties to this molecule.

Indole derivatives have been extensively studied due to their potential as therapeutic agents. The indole ring itself is a fundamental structure found in many natural products and synthetic drugs. The substitution pattern in 2-(6-Amino-1H-indol-1-yl)acetamide plays a crucial role in determining its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Recent studies have highlighted the importance of amino groups in enhancing the bioactivity of indole derivatives by improving their ability to interact with biological targets.

The synthesis of 2-(6-Amino-1H-indol-1-yl)acetamide involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these methods to achieve higher yields and better purity, making this compound more accessible for further studies. The use of green chemistry principles in its synthesis has also been explored, reducing the environmental impact associated with traditional synthetic routes.

From a biological standpoint, 2-(6-Amino-1H-indol-1-yl)acetamide has demonstrated promising activity in various assays. For instance, it has shown potential as an antitumor agent by inhibiting key enzymes involved in cancer cell proliferation. Additionally, studies have indicated its ability to modulate inflammatory pathways, suggesting its application in treating inflammatory diseases. These findings underscore the importance of further research into its mechanisms of action and therapeutic potential.

The structural versatility of 2-(6-Amino-1H-indol-1-yl)acetamide makes it an ideal candidate for medicinal chemistry efforts. By modifying the substituents on the indole ring or altering the acetamide group, researchers can explore a wide range of biological activities. Recent advancements in computational chemistry have enabled the design of analogs with improved pharmacokinetic profiles, paving the way for novel drug candidates.

In conclusion, 2-(6-Amino-1H-indol-1-yl)acetamide represents a valuable compound with significant potential in drug discovery and development. Its unique chemical structure, combined with recent advances in synthesis and biological studies, positions it as a key player in future research endeavors.

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